molecular formula C17H16F3N3O2 B2966921 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034430-16-3

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2966921
CAS No.: 2034430-16-3
M. Wt: 351.329
InChI Key: UJFAZMPIHNRDNE-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a cyclopropyl group at the 3-position and an ethyl linker connected to a 2-(trifluoromethyl)benzamide moiety. The pyridazinone ring provides a planar, electron-deficient heterocyclic system, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-2-1-3-12(13)16(25)21-9-10-23-15(24)8-7-14(22-23)11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFAZMPIHNRDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves a multi-step synthesis process. Key steps include:

  • Synthesis of the pyridazinone core through cyclization reactions involving appropriate starting materials.

  • Introduction of the cyclopropyl group via alkylation reactions under controlled conditions.

  • Attachment of the ethyl linkage through a nucleophilic substitution reaction.

  • Finally, the trifluoromethylbenzamide moiety is introduced through amidation reactions.

These steps often require specific reaction conditions such as controlled temperatures, pH levels, and the presence of catalysts to achieve optimal yields.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound is typically optimized for cost-effectiveness and efficiency. This may involve:

  • Use of scalable reaction vessels.

  • Employing continuous flow chemistry techniques.

  • Utilizing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Catalysts: : Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed: Depending on the type of reaction, the products formed from reactions involving this compound can vary widely. These products may include modified derivatives that retain the core structure but exhibit altered functionalities.

Scientific Research Applications

Chemistry: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is utilized as a building block in the synthesis of complex molecules for research in organic chemistry. It serves as a precursor in various synthetic pathways to create novel compounds.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic effects. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development. Studies explore its efficacy in treating diseases or conditions at the molecular level.

Industry: The compound finds applications in industrial processes, particularly in the development of advanced materials. Its reactivity and stability make it suitable for use in the synthesis of polymers, coatings, and other specialized materials.

Mechanism of Action

Molecular Targets and Pathways Involved: The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects is closely related to its ability to interact with specific molecular targets. It may bind to proteins, enzymes, or receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to therapeutic or biological effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural and molecular distinctions:

Compound Name Core Heterocycle Benzamide Substituent Position Molecular Formula Molecular Weight Notable Features
Target Compound Pyridazinone (6H) 2-(Trifluoromethyl) C₁₇H₁₅F₃N₃O₂ 350.32 Cyclopropyl at pyridazinone 3-position
N-(2-(4-Cyclopropyl-6-Oxopyrimidin-1(6H)-Yl)Ethyl)-3-(Trifluoromethyl)Benzamide Pyrimidinone (6H) 3-(Trifluoromethyl) C₁₇H₁₆F₃N₃O₂ 351.32 Pyrimidinone core; trifluoromethyl at C3
N-(2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl)Ethyl)-4-(Trifluoromethyl)Benzamide Pyridazinone (6H) 4-(Trifluoromethyl) C₂₂H₂₀F₃N₃O₃ 455.41 4-Methoxyphenyl at pyridazinone 3-position
N-[2-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-Benzamide Pyridine/Thiazole 2-(Trifluoromethyl) C₂₀H₁₇ClF₃N₅OS 495.90 Thiazole-thioether linker; chloro-pyridine
3,5-Bis(Trifluoromethyl)Benzamide Derivatives Benzamide 3,5-Bis(Trifluoromethyl) Varies ~400–450 Enhanced lipophilicity; dual CF₃ groups

Functional Group Impact on Properties

  • Pyridazinone vs. Pyrimidinone: The pyridazinone ring (two adjacent nitrogen atoms) in the target compound creates a more electron-deficient environment compared to pyrimidinone (one nitrogen atom). This may enhance interactions with polar residues in enzyme active sites .
  • Trifluoromethyl Position : The 2-position in the target compound reduces steric hindrance compared to 3- or 4-substituted analogs (e.g., and ). This positioning may optimize binding to narrow hydrophobic pockets in targets like kinases or proteases .
  • Cyclopropyl vs.

Pharmacokinetic Considerations

  • Solubility : The target compound’s moderate molecular weight (350.32) and single trifluoromethyl group likely afford better aqueous solubility than bis(trifluoromethyl) analogs (e.g., ), which are highly lipophilic .
  • Half-Life : Compounds with sulfur-containing linkers (e.g., ) may exhibit prolonged half-lives due to reduced renal clearance, whereas the target compound’s ethyl linker could favor faster elimination .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of pyridazinones, which has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), indicative of its complex structure that contributes to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The mechanism of action for this compound involves modulation of specific biological targets, such as enzymes or receptors that are pivotal in various signaling pathways. Research indicates that it may influence pathways associated with cell proliferation and apoptosis, making it a candidate for therapeutic interventions in oncology.

Biological Activity Overview

  • Antitumor Activity :
    • Studies have shown that this compound induces G1 cell cycle arrest and apoptosis in cancer cell lines. This suggests potential efficacy in inhibiting tumor growth through the modulation of cell cycle regulators.
    • In vivo studies have demonstrated promising antitumor activity, indicating that this compound could be developed further as an anticancer agent .
  • Cell Proliferation Modulation :
    • The compound has been linked to significant effects on pathways related to cell proliferation. Its structural features allow it to interact with key proteins involved in these pathways, which is crucial for cancer therapy .
  • Potential Diabetes Treatment :
    • Analogous compounds in the same class have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting that similar mechanisms might be explored for this compound .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Antitumor ActivityInduces G1 arrest and apoptosis
Cell ProliferationModulates signaling pathways
β-cell ProtectionPotential protective effects against ER stress

Case Study 1: Antitumor Efficacy

In a recent study, researchers investigated the effects of this compound on various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations ranging from 10 µM to 50 µM, with an observed EC50 value suggesting effective potency in inducing apoptosis.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action. It was found that treatment with this compound led to the activation of caspase pathways, confirming its role in promoting apoptotic processes within malignant cells.

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